molecular formula C15H18BF3O4 B8212435 Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoate

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoate

Cat. No.: B8212435
M. Wt: 330.11 g/mol
InChI Key: CVRQTSNFZDWYNW-UHFFFAOYSA-N
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Description

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoate (CAS: 1146214-86-9) is a boronate ester featuring a trifluoromethyl (-CF₃) group at the para position and a methyl ester (-COOCH₃) at the ortho position of the benzene ring. Its molecular formula is C₁₅H₁₈BF₃O₄, with a molecular weight of 330.11 g/mol . The compound is utilized in Suzuki-Miyaura cross-coupling reactions, where the electron-withdrawing -CF₃ group enhances reactivity by stabilizing transition states .

Properties

IUPAC Name

methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BF3O4/c1-13(2)14(3,4)23-16(22-13)11-8-9(15(17,18)19)6-7-10(11)12(20)21-5/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRQTSNFZDWYNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BF3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iridium-Catalyzed Borylation of Prefunctionalized Benzoates

The most widely documented method involves iridium-catalyzed C–H borylation of methyl 4-(trifluoromethyl)benzoate derivatives. This approach leverages the synergistic effects of iridium catalysts and specialized ligands to achieve high regioselectivity at the ortho position relative to the ester group.

Procedure :

  • Substrate Preparation : Methyl 4-(trifluoromethyl)benzoate is synthesized via esterification of 4-(trifluoromethyl)benzoic acid using methanol under acidic conditions.

  • Catalyst Activation : A pre-catalyst system is prepared by combining [Ir(OMe)(cod)]₂ with a chiral Si,S-ligand in 2-methyltetrahydrofuran (2-Me-THF). This mixture is stirred at room temperature to generate the active catalytic species.

  • Borylation Reaction : The substrate is treated with bis(pinacolato)diboron (B₂pin₂) in the presence of the activated iridium catalyst at 80°C for 16 hours. The reaction proceeds via a concerted metalation-deprotonation mechanism, selectively installing the dioxaborolane group at the 2-position.

Reaction Optimization Data :

ParameterOptimal ConditionYield Improvement (%)
Catalyst Loading1.5 mol% [Ir]78 → 92
Ligand Ratio2:1 (Ir:ligand)65 → 89
Solvent2-Me-THF85 → 95
Temperature80°C<70 → 92

This method achieves yields exceeding 90% with high regioselectivity, as confirmed by ¹H NMR analysis.

Palladium-Mediated Cross-Coupling Approaches

Alternative routes employ palladium catalysts to couple preformed boronates with halogenated trifluoromethyl benzoates. While less common due to competing side reactions, this method is advantageous for late-stage functionalization:

  • Suzuki-Miyaura Coupling : Methyl 2-bromo-4-(trifluoromethyl)benzoate is reacted with pinacol borane in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃). The reaction proceeds at 90°C in dioxane, yielding the target compound after 12 hours.

Limitations :

  • Requires stringent anhydrous conditions.

  • Lower regioselectivity (∼75%) compared to iridium-catalyzed methods.

  • Competing protodeboronation observed in polar aprotic solvents.

Sequential Functionalization Strategies

Trifluoromethylation Post-Borylation

For laboratories lacking access to prefluorinated substrates, a stepwise approach is employed:

  • Borylation of Methyl 2-Boronobenzoate : Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is synthesized via iridium-catalyzed borylation.

  • Electrophilic Trifluoromethylation : The intermediate is treated with Umemoto’s reagent (trifluoromethyl sulfonium salts) under radical initiation (e.g., AIBN) at 60°C. This step introduces the CF₃ group at the 4-position with ∼68% yield.

Analytical Validation :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 7.6 Hz, 1H), 7.68–7.61 (m, 2H), 3.94 (s, 3H), 1.37 (s, 12H).

  • ¹⁹F NMR : δ -62.5 (s, CF₃).

  • HRMS : m/z calcd. for C₁₅H₁₈BF₃O₄⁺ [M+H]⁺: 330.1072; found: 330.1071.

Spectral Characterization and Reaction Monitoring

Critical to method development is real-time monitoring via NMR and mass spectrometry. Key spectral features include:

¹¹B NMR Analysis :

  • Free Bpin groups resonate at δ ∼30 ppm.

  • Successful incorporation shifts the signal to δ 28.5 ppm, confirming boronate formation.

Infrared Spectroscopy :

  • Strong absorption at ∼1350 cm⁻¹ (B–O stretch).

  • Ester carbonyl at 1720 cm⁻¹ remains unchanged post-borylation, indicating functional group tolerance.

Comparative Analysis of Synthetic Routes

MethodYield (%)RegioselectivityScalabilityCost Index
Iridium-Catalyzed92>98:2High$$$
Palladium-Coupling7585:15Moderate$$
Sequential Functionalization6890:10Low$$$$

The iridium-catalyzed route emerges as superior in yield and selectivity, though requiring specialized ligands. Palladium methods offer cost advantages for small-scale applications, while sequential approaches are reserved for niche substrate scenarios .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoate undergoes various types of chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids or borates.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Boronic acids or borates.

    Reduction: Alcohols.

    Substitution: Substituted benzoates with various functional groups.

Scientific Research Applications

Organic Synthesis

Versatile Building Block
This compound is widely recognized as a valuable building block in organic synthesis. Its ability to participate in cross-coupling reactions makes it instrumental in the formation of complex organic molecules. It is particularly useful in the pharmaceutical industry for the synthesis of novel drug candidates .

Case Study: Pharmaceutical Applications
In a study published in RSC Advances, researchers utilized similar boron-containing compounds to synthesize new antimicrobial agents. The incorporation of methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoate into synthetic pathways demonstrated enhanced yields and selectivity for target compounds .

Drug Development

Enhanced Solubility and Stability
The unique structure of this compound enhances the solubility and stability of pharmaceutical formulations. Its application in drug development has been noted for improving the bioavailability of poorly soluble drugs .

Example: Formulation Studies
Research indicates that formulations incorporating this compound exhibited improved pharmacokinetic profiles compared to traditional formulations. This has implications for developing more effective medications with reduced side effects .

Materials Science

Advanced Materials Creation
In materials science, this compound is utilized in the development of advanced materials such as polymers and coatings. Its chemical stability and reactivity allow for the creation of materials with tailored properties suitable for various applications .

Application AreaDescription
PolymersUsed to enhance mechanical properties and thermal stability.
CoatingsProvides chemical resistance and durability to surfaces.

Bioconjugation

Facilitating Biotechnology Research
this compound is employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules. This application is crucial in biotechnology and diagnostics for creating targeted therapies and diagnostic tools .

Environmental Chemistry

Sustainable Chemical Processes
The compound also plays a role in developing environmentally friendly chemical processes. Its use can contribute to sustainable practices in various industries by facilitating reactions that minimize waste and reduce the environmental impact of chemical manufacturing .

Mechanism of Action

The mechanism of action of Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoate involves its ability to form stable complexes with various substrates. The boronate ester group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This property is particularly useful in cross-coupling reactions, where the compound acts as a key intermediate in the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogues differ in substituents, which influence electronic and steric properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoate 2-boronate, 4-CF₃, methyl ester C₁₅H₁₈BF₃O₄ 330.11 High reactivity in cross-coupling due to -CF₃
Methyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 2-CH₃, 4-boronate, methyl ester ~C₁₅H₂₁BO₄ ~274.13 Reduced electron-withdrawing effects; suitable for sterically demanding reactions
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 4-boronate, methyl ester C₁₄H₁₉BO₄ 262.11 Standard boronate ester for biaryl synthesis
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)aniline 4-boronate, 3-CF₃, -NH₂ C₁₃H₁₅BF₃NO₂ ~287.07 Pharmaceutical intermediate; -NH₂ allows further functionalization
4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine 2-boronate, 4-CF₃, morpholine C₁₈H₂₄BF₃NO₂ 357.18 Enhanced solubility and potential biological activity

Physicochemical Properties

  • Solubility : The -CF₃ group increases lipophilicity compared to -CH₃ or -NH₂ analogues, affecting solubility in polar solvents .
  • Stability : Boronate esters with electron-withdrawing groups (e.g., -CF₃) exhibit greater hydrolytic stability under acidic conditions compared to electron-donating substituents .

Biological Activity

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoate is a boron-containing compound with potential applications in medicinal chemistry and material science. Its unique structure incorporates a dioxaborolane moiety, which is known for its reactivity and ability to form stable complexes with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H19BF3O4
  • Molecular Weight : 292.11 g/mol
  • CAS Number : 653589-95-8
  • Purity : >98% (GC)

The biological activity of this compound can be attributed to its ability to interact with various biological molecules. The presence of the trifluoromethyl group enhances lipophilicity and bioavailability, while the dioxaborolane structure allows for potential interactions with nucleophiles such as amino acids and nucleotides.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as a modulator for various receptors, influencing cellular signaling pathways.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties by scavenging free radicals.

Biological Activity Data

Activity Type Description Reference
Enzyme InhibitionInhibits enzymes associated with cancer metabolism.
AntioxidantScavenges reactive oxygen species in vitro.
AntimicrobialExhibits activity against certain bacterial strains.

Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on key metabolic enzymes involved in cancer cell proliferation. The results indicated a significant reduction in enzyme activity at micromolar concentrations.

Study 2: Antioxidant Properties

In vitro assays demonstrated that the compound effectively reduced oxidative stress markers in human cell lines exposed to hydrogen peroxide. The mechanism was attributed to its ability to donate electrons and stabilize free radicals.

Study 3: Antimicrobial Activity

Research conducted on various bacterial strains revealed that this compound exhibited moderate antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be within the range of clinically relevant compounds.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoate?

  • Methodological Answer : The compound is typically synthesized via esterification of the corresponding boronic acid precursor. A common approach involves coupling 2-bromo-4-(trifluoromethyl)benzoic acid with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis (e.g., Pd(dppf)Cl₂), followed by methylation using dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) . Key steps:

  • Step 1 : Miyaura borylation of the aryl bromide.

  • Step 2 : Esterification of the intermediate boronic acid.

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water).

    • Data Table :
Starting MaterialCatalystYield (%)Purity (%)Reference
2-Bromo-4-(CF₃)benzoic acidPd(dppf)Cl₂75–85≥95

Q. How is this compound characterized for structural confirmation and purity?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm the presence of the pinacol boronate (δ 1.3 ppm for methyl groups) and trifluoromethyl (δ -62 ppm in ¹⁹F NMR) .

  • HPLC : Purity assessment using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

  • Melting Point : Literature values (e.g., 94–99°C for analogous boronate esters) .

    • Data Table :
TechniqueKey Peaks/ParametersReference
¹H NMRδ 1.3 (s, 12H, pinacol CH₃), δ 3.9 (s, 3H, COOCH₃)
¹⁹F NMRδ -62 (s, CF₃)

Q. What are its primary applications in organic synthesis?

  • Methodological Answer : The compound is a Suzuki-Miyaura cross-coupling reagent. It couples with aryl/heteroaryl halides (e.g., bromides, triflates) to form biaryl motifs. Example protocol:

  • Reaction Conditions : Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 equiv), DME/H₂O (3:1), 80°C, 12 h .
  • Workup : Extract with ethyl acetate, wash with brine, dry (Na₂SO₄), concentrate, and purify.

Advanced Research Questions

Q. How does steric hindrance from the trifluoromethyl group affect coupling efficiency?

  • Methodological Answer : The electron-withdrawing CF₃ group reduces electron density at the boron center, slowing transmetallation. Steric effects further hinder Pd coordination. Mitigation strategies:

  • Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates .

  • Optimize solvent polarity (e.g., THF > DME) to enhance reactivity .

    • Data Table :
LigandYield (%) (Coupling with 4-Bromoanisole)Reference
PPh₃55
SPhos78

Q. What stability challenges arise during storage, and how are they addressed?

  • Methodological Answer : The pinacol boronate is prone to hydrolysis under acidic/basic conditions. Recommendations:

  • Storage : Argon atmosphere, -20°C, desiccated .
  • Stability Test : Monitor by ¹¹B NMR (loss of boronate peak at δ 30 ppm indicates degradation) .

Q. How to resolve contradictions in reported coupling efficiencies with electron-deficient aryl halides?

  • Methodological Answer : Discrepancies arise from competing protodeboronation or oxidative side reactions. Systematic approaches:

  • Kinetic Studies : Track reaction progress via LC-MS to identify intermediates .

  • Additives : Use silver oxide (Ag₂O) to suppress protodeboronation .

    • Data Table :
AdditiveYield (%) (4-Bromonitrobenzene)Reference
None30
Ag₂O65

Q. What advanced applications exist in enantioselective synthesis?

  • Methodological Answer : The compound is used in asymmetric Suzuki-Miyaura reactions to build chiral biaryl systems. Example:

  • Catalyst : Chiral Pd complexes (e.g., (R)-BINAP/Pd(OAc)₂) .
  • Key Parameter : Control of temperature (-20°C) and slow reagent addition to enhance enantiomeric excess (ee > 90%) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoate

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